molecular formula C8H12N2O4 B3237295 3-[(Prop-2-en-1-yl)amino]propanenitrile, oxalic acid CAS No. 1385694-43-8

3-[(Prop-2-en-1-yl)amino]propanenitrile, oxalic acid

Cat. No.: B3237295
CAS No.: 1385694-43-8
M. Wt: 200.19
InChI Key: WWVJYTKWUJTPIB-UHFFFAOYSA-N
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Description

3-[(Prop-2-en-1-yl)amino]propanenitrile, oxalic acid is a chemical compound with the molecular formula C14H18N2O4, as identified in PubChem . This substance is presented as an oxalic acid salt of a propanenitrile derivative. Oxalic acid is a strong dicarboxylic acid that occurs naturally in many plants and is also produced in the body by the metabolism of glyoxylic acid or ascorbic acid . In research contexts, oxalic acid and its derivatives are utilized as analytical reagents . The propanenitrile moiety, featuring an allylamino group (prop-2-en-1-yl), suggests potential as a synthetic intermediate or building block in organic synthesis. Compounds with similar structures are often investigated for their utility in the synthesis of more complex molecules, such as heterocyclic compounds with potential biological activity . For instance, research into nitrogen- and sulfur-containing heterocycles like thiazinanes highlights the importance of versatile intermediates in developing substances with diverse properties . The specific research applications and mechanism of action for this particular compound are areas for further investigation by the scientific community. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

oxalic acid;3-(prop-2-enylamino)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.C2H2O4/c1-2-5-8-6-3-4-7;3-1(4)2(5)6/h2,8H,1,3,5-6H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVJYTKWUJTPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCC#N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 3-[(Prop-2-en-1-yl)amino]propanenitrile involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Overview

Its structure features a cyano group (-CN) and an allylamine moiety, which may confer reactivity in polymerization or pharmaceutical synthesis. Oxalic acid (CAS 144-62-7, inferred from context) is a dicarboxylic acid (HOOC-COOH) widely used in industrial processes, metal cleaning, and as a chelating agent.

Comparison with Similar Compounds

Structural Analogues of 3-[(Prop-2-en-1-yl)amino]propanenitrile

The following table compares substituent effects and properties of structurally related propanenitrile derivatives:

Compound Name Substituent CAS Number Key Properties/Applications (Inferred from Evidence) Reference
3-[(3-Hydroxypropyl)amino]propanenitrile 3-hydroxypropylamino 34449-95-1 Potential intermediate in agrochemicals or pharmaceuticals
3-(Oxolan-2-ylmethylamino)propanenitrile Tetrahydrofuran-methylamino Not specified Solvent applications; molecular formula C₈H₁₄N₂O
3-[(4-Acetylphenyl)(methyl)amino]propanenitrile Aryl-methylamino Not specified Likely used in organic synthesis; molecular weight 202.25 g/mol
3-(Dimethylamino)propanenitrile Dimethylamino 1738-25-6 Hazardous chemical (listed in hazardous catalogues)

Key Observations :

  • The allylamino group in 3-[(Prop-2-en-1-yl)amino]propanenitrile may enhance reactivity in polymerization compared to saturated alkylamino derivatives (e.g., dimethylamino) .
  • Hydrophilic substituents (e.g., hydroxypropyl) could improve solubility in polar solvents, whereas aryl groups (e.g., acetylphenyl) might increase stability in organic matrices .

Oxalic Acid and Related Acidic Compounds

Oxalic acid is compared here with other acidic compounds mentioned in the evidence:

Compound Name Structure/Function CAS Number Key Properties/Applications Reference
Oxalic acid HOOC-COOH 144-62-7 Chelating agent, reducing agent
2-(3-Phenylprop-2-enamido)propanoic acid Unsaturated amide-carboxylic acid 84064-16-4 Pharmaceutical intermediate
4-[(2,3-Dichlorophenoxy)methyl]benzoic acid Aryloxy-benzoic acid 149288-40-4 Agrochemical applications

Key Observations :

  • Oxalic acid’s strong acidity (pKa₁ = 1.27, pKa₂ = 4.28) makes it more reactive in metal ion chelation compared to benzoic acid derivatives (e.g., pKa ~4.2 for benzoic acid) .
  • Unlike oxalic acid, 2-(3-phenylprop-2-enamido)propanoic acid incorporates an unsaturated amide group, suggesting utility in peptide synthesis or drug design .

Biological Activity

3-[(Prop-2-en-1-yl)amino]propanenitrile, oxalic acid is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound consists of an amino group attached to a propanenitrile backbone, with an oxalic acid moiety. Its structural formula can be represented as follows:

C5H8N2O4\text{C}_5\text{H}_8\text{N}_2\text{O}_4

This structure suggests potential interactions with biological macromolecules, which may underlie its biological activities.

Antimicrobial Properties

Research indicates that compounds similar to 3-[(Prop-2-en-1-yl)amino]propanenitrile exhibit antimicrobial activities. For instance, studies on related nitriles have shown effectiveness against various bacterial strains. The mechanism often involves disrupting the bacterial cell membrane or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of Similar Compounds

CompoundTarget OrganismsMechanism of Action
3-AminopropanenitrileE. coli, S. aureusMembrane disruption
4-(Allylamino)butyronitrileP. aeruginosaInhibition of protein synthesis
2-(Prop-2-en-1-yl)anilineC. albicansCell wall synthesis inhibition

Cytotoxic Effects

The oxalic acid component has been implicated in cytotoxic effects in certain contexts. A case study reported acute renal failure following oxalic acid poisoning, highlighting its potential toxicity at high concentrations . The compound's interaction with renal cells can lead to metabolic acidosis and acute tubular damage.

Enzyme Inhibition

Compounds containing oxalic acid have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For example, they may inhibit enzymes such as lactate dehydrogenase or phosphoglycerate dehydrogenase, which are crucial in cancer metabolism .

Oxidative Stress Induction

Oxalic acid can induce oxidative stress in cells, leading to damage and apoptosis. This effect is particularly relevant in the context of cancer therapy, where inducing stress in tumor cells can enhance the efficacy of existing treatments .

Case Studies

  • Oxalic Acid Poisoning : A notable case involved a patient who ingested oxalic acid and developed acute renal failure requiring dialysis. Biopsy results indicated acute tubular necrosis associated with oxalate crystals . This case underscores the compound's potential toxicity and the need for careful handling.
  • Antimicrobial Testing : A series of experiments tested various derivatives of propanenitrile against common pathogens. Results showed significant inhibition zones for certain derivatives, suggesting that modifications to the basic structure can enhance antimicrobial efficacy .

Q & A

Basic: What synthetic routes are recommended for 3-[(Prop-2-en-1-yl)amino]propanenitrile in academic laboratories?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting propanenitrile derivatives with allylamine (prop-2-en-1-ylamine) under controlled conditions. For example:

  • Step 1: Dissolve cyanoacetamide precursors in ethanol or another polar aprotic solvent.
  • Step 2: Add allylamine dropwise at 0–5°C to minimize side reactions (e.g., polymerization of the allyl group).
  • Step 3: Use a catalytic amount of piperidine or another base to facilitate the reaction.
  • Step 4: Purify via column chromatography or recrystallization to isolate the product .

Key Considerations:

  • Monitor reaction progress using thin-layer chromatography (TLC).
  • Optimize stoichiometry to avoid excess unreacted allylamine, which complicates purification.

Basic: How is the structural integrity of 3-[(Prop-2-en-1-yl)amino]propanenitrile validated?

Methodological Answer:
A combination of spectroscopic and chromatographic techniques is employed:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 5.6–6.0 ppm confirm the presence of the allyl group.
    • ¹³C NMR: Signals near 120 ppm (CN group) and 115–130 ppm (allyl carbons) validate the structure.
  • IR Spectroscopy: A sharp peak at ~2240 cm⁻¹ confirms the nitrile group.
  • Mass Spectrometry (MS): Molecular ion peaks ([M+H]⁺) should match the theoretical molecular weight (e.g., 124.16 g/mol for C₆H₈N₂).
  • High-Performance Liquid Chromatography (HPLC): Purity ≥95% is recommended for research-grade material .

Basic: What safety protocols are critical when handling 3-[(Prop-2-en-1-yl)amino]propanenitrile?

Methodological Answer:
Refer to Safety Data Sheets (SDS) for analogous nitriles and amines:

  • PPE Requirements:
    • Lab coat, nitrile gloves, and safety goggles.
    • Use fume hoods to prevent inhalation of vapors or dust.
  • Emergency Measures:
    • Skin Contact: Wash immediately with soap and water for ≥15 minutes.
    • Eye Exposure: Rinse with saline or water for 20 minutes; seek medical attention.
  • Storage: Keep in airtight containers away from oxidizing agents to prevent hazardous reactions (e.g., decomposition to cyanide) .

Advanced: How can crystallization challenges be addressed for X-ray diffraction studies of this compound?

Methodological Answer:
Crystallization difficulties often arise due to the compound’s low melting point or hygroscopic nature. Strategies include:

  • Solvent Screening: Test mixed solvents (e.g., ethanol/water, dichloromethane/hexane) to optimize crystal growth.
  • Temperature Gradients: Slow cooling from 40°C to 4°C promotes ordered crystal lattices.
  • Seeding: Introduce microcrystals from prior attempts to induce nucleation.
  • Software Tools: Use SHELXT for automated space-group determination and SHELXL for refinement. Hydrogen-bonding patterns, analyzed via graph-set theory, guide solvent selection (e.g., oxalic acid as a co-crystallizing agent) .

Advanced: What computational methods model interactions between 3-[(Prop-2-en-1-yl)amino]propanenitrile and oxalic acid?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify hydrogen-bonding sites (e.g., nitrile N vs. oxalic acid’s carboxyl groups).
  • Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., water, DMSO) to predict stability of co-crystals.
  • NIST Data Integration: Cross-reference experimental IR/Raman spectra with computational predictions to validate interaction models .

Advanced: How to resolve discrepancies between spectroscopic and crystallographic data?

Methodological Answer:
Contradictions may arise from dynamic effects (e.g., tautomerism) or non-covalent interactions:

  • Multi-Technique Validation:
    • Compare X-ray bond lengths/angles with DFT-optimized geometries.
    • Use variable-temperature NMR to detect conformational flexibility.
  • Refinement Software: Apply SHELXL’s TWIN and BASF commands to model twinning or disorder in crystallographic data.
  • Hydrogen-Bond Analysis: Graph-set analysis (e.g., Etter’s rules) identifies persistent intermolecular interactions that spectroscopic methods might overlook .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(Prop-2-en-1-yl)amino]propanenitrile, oxalic acid
Reactant of Route 2
3-[(Prop-2-en-1-yl)amino]propanenitrile, oxalic acid

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